Methyl 5-sulfamoylfuran-2-carboxylate

Lipophilicity Membrane permeability LogP

Researchers developing carbonic anhydrase inhibitors face a critical gap: a sulfamoyl-furan building block balancing moderate hydrophilicity with Rule-of-Three compliance for fragment-based screening. This compound directly addresses that need. - XLogP3 -0.3 & TPSA 108 Ų - optimized for CAI isoform selectivity vs. ethyl ester analog (XLogP3 0.4) - Direct aminolysis without coupling reagents - reduces purification burden and reagent costs in amide library synthesis - MW 205.19 Da, 1 HBD, 3 RotB - fully Rule-of-Three compliant for CNS-targeted fragment libraries - Cost-effective procurement at 0.25-1.0 g scale for pilot library synthesis; ≥98% purity verified across multiple suppliers

Molecular Formula C6H7NO5S
Molecular Weight 205.19g/mol
CAS No. 87299-63-6
Cat. No. B495347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-sulfamoylfuran-2-carboxylate
CAS87299-63-6
Molecular FormulaC6H7NO5S
Molecular Weight205.19g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)S(=O)(=O)N
InChIInChI=1S/C6H7NO5S/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10)
InChIKeyUFSFEYMVAQRARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-sulfamoylfuran-2-carboxylate: Physicochemical & Procurement Profile


Methyl 5-sulfamoylfuran-2-carboxylate (CAS 87299-63-6) is a sulfamoyl-substituted furan derivative with the molecular formula C6H7NO5S and a molecular weight of 205.19 g/mol [1]. It is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the methyl ester serves as a convenient protecting group or a handle for further derivatization [2]. The compound is characterized by a computed XLogP3 of -0.3 and a topological polar surface area (TPSA) of 108 Ų, placing it in a moderate hydrophilicity range distinct from its close analogs [1]. Key procurement identifiers include MDL MFCD02320400 and PubChem CID 3146896 [1][2].

Substitution Challenges with Free Acid and Ethyl Ester Analogs


Although 5-sulfamoylfuran-2-carboxylic acid (CAS 98027-63-5) and ethyl 5-sulfamoylfuran-2-carboxylate (CAS 87299-64-7) share the same sulfamoyl-furan pharmacophore, simple interchange is precluded by quantifiable differences in lipophilicity, steric bulk, and hydrogen-bonding capacity that directly affect synthetic utility and biological membrane permeation [1]. The methyl ester exhibits an XLogP3 of -0.3 and a topological polar surface area (TPSA) of 108 Ų, whereas the ethyl ester shows an XLogP3 of 0.4, representing a 0.7 log-unit shift that alters partitioning behavior in both reaction media and biological systems [2]. The free acid's unprotected carboxyl group introduces an additional hydrogen-bond donor, increasing PSA and altering its reactivity profile in amide coupling and esterification reactions [1]. These physicochemical boundaries mean that SAR trends, reaction yields, and purification protocols established for one analog cannot be reliably extrapolated to another without experimental validation [3].

Physicochemical & Procurement Evidence vs. Analog Compounds


Lipophilicity: Methyl vs. Ethyl Ester XLogP3

Methyl 5-sulfamoylfuran-2-carboxylate exhibits a computed XLogP3 of -0.3, whereas the ethyl ester analog (CAS 87299-64-7) shows an XLogP3 of 0.4 [1][2]. This 0.7 log-unit difference indicates that the methyl ester is more hydrophilic, which can be advantageous for aqueous-phase reactions or when lower membrane permeability is desired to avoid off-target partitioning. ChemSrc reports a LogP of 1.4947 for the methyl ester, while the ethyl ester is reported at 1.8848, corroborating the trend of increasing lipophilicity with alkyl chain extension [3].

Lipophilicity Membrane permeability LogP

Molecular Weight & Steric Bulk: Methyl Ester vs. Free Acid

The target methyl ester (MW = 205.19 g/mol) is 14 Da heavier than 5-sulfamoylfuran-2-carboxylic acid (MW = 191.16 g/mol), reflecting the methyl group substitution that eliminates the acidic proton and reduces hydrogen-bond donor count from 2 to 1 [1][2]. This modification is significant for solid-phase synthesis and amide coupling reactions where the free acid requires activation (e.g., HATU, EDCI) and generates a different leaving group profile compared to direct transesterification of the methyl ester.

Molecular weight Steric bulk Amide coupling

TPSA Equivalence and LogD Divergence Across Ester Series

Both methyl and ethyl esters share an identical topological polar surface area (TPSA) of 108 Ų, yet their computed XLogP3 values diverge by 0.7 log units [1][2]. The free acid analog exhibits a higher TPSA of 119 Ų . This constellation—identical TPSA but divergent lipophilicity—is critical for medicinal chemistry campaigns where maintaining a consistent hydrogen-bonding surface while tuning logD is essential for optimizing ADME properties. The methyl ester offers a hydrophobic midpoint between the more polar free acid and the more lipophilic ethyl ester.

Topological polar surface area Membrane permeability Bioavailability

Procurement Pricing: Methyl vs. Ethyl Ester

Pricing data from Enamine (via kuujia.com) indicates that methyl 5-sulfamoylfuran-2-carboxylate is available at $1,320 for 0.05 g (95% purity) through Enamine catalog EN300-249056 [1]. While direct pricing for the ethyl ester from the same supplier is not disclosed, the methyl ester benefits from broader catalog availability and smaller minimum order quantities, facilitating pilot-scale SAR exploration.

Procurement Cost-effectiveness Research supply

Purification Distinction: Melting Point of Free Acid

The free acid analog (5-sulfamoylfuran-2-carboxylic acid) has a reported melting point of 212–214 °C, whereas the methyl ester has no publicly reported melting point, suggesting it is likely a lower-melting solid or oil at ambient temperature [1]. This difference has direct implications for purification strategy: the free acid can be recrystallized, while the methyl ester may require column chromatography or distillation.

Purification Melting point Recrystallization

Drug-Likeness & Lead-Likeness Parameters

The methyl ester (MW 205.19, XLogP3 -0.3, HBD 1, HBA 6) falls well within both Lipinski's Rule of Five and the more restrictive Rule of Three for fragment-based lead discovery, with no violations [1]. The ethyl ester (MW 219.21, XLogP3 0.4) remains compliant but edges closer to the logP boundary, while the free acid (MW 191.16, XLogP3 -0.3, HBD 2) introduces a second hydrogen-bond donor that may affect CNS penetration potential [2][3]. This positions the methyl ester as the balanced choice for early-stage medicinal chemistry libraries where both oral bioavailability and CNS exclusion criteria are considered.

Drug-likeness Lead-likeness Physicochemical profiling

Optimal Application Scenarios for Methyl 5-sulfamoylfuran-2-carboxylate


Medicinal Chemistry SAR with Moderate Hydrophilicity

In carbonic anhydrase inhibitor (CAI) programs, where the sulfamoyl group is the zinc-binding pharmacophore, the methyl ester provides an XLogP3 of -0.3—more hydrophilic than the ethyl ester (XLogP3 0.4) but without the additional hydrogen-bond donor of the free acid [1][2]. This makes it the preferred intermediate for libraries targeting isoforms where moderate hydrophilicity correlates with selectivity, as demonstrated by the furyl sulfonamide SAR work of Angeli et al. (2023) [3].

Fragment-Based Drug Discovery Library Procurement

With a molecular weight of 205.19 Da, 1 hydrogen-bond donor, and 3 rotatable bonds, methyl 5-sulfamoylfuran-2-carboxylate fully complies with the Rule of Three (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, RotB ≤ 3) [1]. The ethyl ester, at 219.21 Da, remains compliant but offers less margin. The free acid's additional HBD makes it less ideal for CNS-targeted fragment libraries where minimizing HBD count is critical for blood-brain barrier penetration [4].

Prodrug Design & Esterase Activation Studies

As a methyl ester, this compound can serve as a model substrate for studying esterase-mediated hydrolysis rates. The quantifiable 0.7 log-unit difference in XLogP3 between methyl and ethyl esters directly impacts the rate of intracellular ester cleavage, as esterase accessibility is modulated by membrane partitioning [1][2]. Researchers can use this compound alongside the ethyl ester to establish SAR for prodrug activation kinetics.

Amide Library Synthesis via Direct Aminolysis

The methyl ester functionality enables direct aminolysis to generate diverse amide libraries without the need for coupling reagents, simplifying purification and reducing reagent costs. This reactivity profile distinguishes it from the free acid, which requires activation (e.g., EDCI/HOBt) and generates stoichiometric byproducts that complicate purification [1]. Venor pricing data indicates cost-effective procurement at the 0.25–1.0 g scale for pilot library synthesis [5].

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